molecular formula C7H8N4OS B15351367 3-Hydroxy-2-formylpyridine thiosemicarbazone CAS No. 3814-79-7

3-Hydroxy-2-formylpyridine thiosemicarbazone

Cat. No.: B15351367
CAS No.: 3814-79-7
M. Wt: 196.23 g/mol
InChI Key: ISFBDLBZPVCEKD-ONNFQVAWSA-N
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Description

3-Hydroxy-2-formylpyridine thiosemicarbazone is a chemical compound belonging to the class of thiosemicarbazones, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-formylpyridine thiosemicarbazone typically involves the condensation of 2-formylpyridine with thiosemicarbazide under acidic conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated by crystallization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-2-formylpyridine thiosemicarbazone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

3-Hydroxy-2-formylpyridine thiosemicarbazone has been extensively studied for its biological activities. It has shown potential as an anticancer agent, inhibiting the growth of various cancer cell lines. Additionally, it has been investigated for its antimicrobial properties and its ability to modulate enzyme activities.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of deoxyribonucleotide synthesis. It interferes with the incorporation of thymidine into DNA, leading to the inhibition of DNA synthesis and cell proliferation. The molecular targets and pathways involved include ribonucleoside diphosphate reductase and other enzymes involved in nucleotide metabolism.

Comparison with Similar Compounds

  • 2-Formylpyridine thiosemicarbazone

  • 5-Hydroxy-2-formylpyridine thiosemicarbazone

  • Salicylaldehyde thiosemicarbazone

This comprehensive overview highlights the significance of 3-Hydroxy-2-formylpyridine thiosemicarbazone in scientific research and its potential applications in various fields. Its unique properties and mechanisms of action make it a valuable compound for further exploration and development.

Properties

CAS No.

3814-79-7

Molecular Formula

C7H8N4OS

Molecular Weight

196.23 g/mol

IUPAC Name

[(E)-(3-hydroxypyridin-2-yl)methylideneamino]thiourea

InChI

InChI=1S/C7H8N4OS/c8-7(13)11-10-4-5-6(12)2-1-3-9-5/h1-4,12H,(H3,8,11,13)/b10-4+

InChI Key

ISFBDLBZPVCEKD-ONNFQVAWSA-N

Isomeric SMILES

C1=CC(=C(N=C1)/C=N/NC(=S)N)O

Canonical SMILES

C1=CC(=C(N=C1)C=NNC(=S)N)O

Origin of Product

United States

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